N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(2,5-Dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group. This structure combines aromatic, electron-withdrawing (fluorine), and sterically bulky substituents, which are critical for modulating physicochemical and pharmacological properties .
Synthetically, the compound is likely derived via multi-step pathways involving condensation reactions, as evidenced by analogous syntheses of related imidazothiazoles. For example, similar scaffolds are synthesized from precursors like ethyl 2-aminothiazole-4-acetate and substituted phenacyl bromides, followed by hydrazide formation and subsequent functionalization .
Formation of the imidazothiazole ring via cyclization.
Introduction of the 4-fluorophenyl substituent.
Acetamide linkage through coupling reactions.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-13-3-4-14(2)18(9-13)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-5-7-16(22)8-6-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQITPNMSRSQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl amine with 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole derivatives under controlled conditions. Various methods such as microwave-assisted synthesis or traditional reflux techniques are employed to optimize yield and purity. Characterization is performed using techniques like NMR, mass spectrometry, and HPLC.
Antimicrobial Activity
Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3h | 2 | Effective against S. aureus |
| 3j | 2 | Effective against E. faecium |
| 7 | <4 | Broad-spectrum antifungal activity |
These results suggest that this compound may also possess similar antimicrobial properties due to its structural components derived from the thiazole moiety which is known for its biological activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Caco-2 | 27.2 | Significant reduction in viability |
| A549 | 44.3 | Moderate activity observed |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity .
Case Studies
A recent study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that modifications at the phenyl positions significantly influenced biological activity. The introduction of electron-withdrawing groups such as fluorine enhanced the potency against resistant bacterial strains while maintaining low toxicity towards human cell lines .
In another investigation, a derivative similar to this compound was tested against various cancer models. The findings revealed a strong correlation between structural modifications and increased efficacy in inhibiting tumor growth .
The proposed mechanisms for the biological activities of this class of compounds include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in microbial cells.
- Apoptosis Induction : In cancer cells, these compounds can activate pathways leading to programmed cell death.
- Cell Cycle Arrest : The compounds can halt cell division at specific checkpoints.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound features a complex structure that includes an imidazo-thiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 373.45 g/mol .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria and fungi. The thiazole ring in particular has been associated with enhanced antimicrobial effects.
- Antibacterial Activity : Compounds structurally related to N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to methicillin and vancomycin .
- Antifungal Activity : The compound has potential antifungal properties as well, with studies suggesting efficacy against drug-resistant Candida species .
Anticancer Activity
In addition to antimicrobial properties, this compound demonstrates promising anticancer activity. Research indicates that derivatives of thiazole and imidazole can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The imidazo-thiazole scaffold may interact with specific cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells .
- Case Studies : One study reported significant growth inhibition in breast cancer cell lines (MCF7) when treated with related compounds .
Chemical Reactions Analysis
Reaction Conditions
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Temperature : Reactions are typically conducted at elevated temperatures (50-80 °C) to enhance yield but must be carefully monitored to prevent degradation.
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Solvents : Common solvents include ethanol, acetone, or dimethylformamide (DMF), depending on the solubility of reactants and desired reaction conditions.
Chemical Reactions Involving N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetamide
This compound can undergo various chemical reactions typical for amides and heterocycles:
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Hydrolysis : The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
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Nucleophilic Substitution : The presence of electron-withdrawing groups such as fluorine enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.
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Oxidation : The thiazole moiety may undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Biological Activity and Mechanism of Action
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]acetamide exhibit significant biological activities. The mechanism by which this compound exerts its effects is hypothesized to involve:
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Inhibition of Enzymes : The imidazo-thiazole core has been linked to enzyme inhibition in various biological pathways.
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Cytotoxicity Against Cancer Cells : Studies suggest that this compound may show cytotoxic effects against different cancer cell lines, indicating potential therapeutic applications in oncology.
Data from Studies
Research findings highlight that modifications in substituents significantly affect biological activity. For instance:
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Compounds with fluorinated groups often exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several imidazothiazole derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic yields, physicochemical properties, and bioactivity (where available).
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Melting Points :
- Halogenated derivatives (e.g., 5f, 5g) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding and π-π stacking .
- Bulky or flexible groups (e.g., piperazine in 5i) reduce melting points by disrupting crystal packing .
Bioactivity Trends :
- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in the target, 4-chlorophenyl in 5f) may enhance binding to enzymes like aldose reductase, as seen in .
- Thiourea derivatives (e.g., 3d) show superior inhibitory activity, suggesting that the target compound’s acetamide group could be modified for improved potency .
Synthetic Yields :
- Yields for imidazothiazole derivatives typically range from 70–81%, with electron-donating groups (e.g., methoxy in 5h, ) favoring higher yields due to stabilized intermediates .
Structural Flexibility :
- The target compound’s 2,5-dimethylphenyl group introduces steric hindrance, which may affect solubility but improve metabolic stability compared to smaller substituents (e.g., thiazolyl in ) .
Table 2: Pharmacological and Structural Insights
Q & A
Q. What is the established synthetic methodology for N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
The compound is synthesized via a multi-step process. First, the imidazo[2,1-b][1,3]thiazole core is prepared by cyclization of 2-amino-4-fluorophenylthiazole derivatives under reflux conditions. The acetamide side chain is then introduced using carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base. Final purification involves solvent evaporation, extraction, and recrystallization from methylene chloride/methanol mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirms proton and carbon environments, including substituent positions on the aromatic and heterocyclic rings .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetamide at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves the 3D structure, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···N interactions forming R₂²(8) motifs) .
- Elemental Analysis : Validates molecular formula and purity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the acetylcholinesterase (AChE) inhibitory mechanism of this compound?
Docking simulations (e.g., AutoDock Vina) model the compound’s interaction with AChE’s catalytic site. The imidazothiazole moiety often occupies the peripheral anionic site, while the fluorophenyl group engages in π-π stacking with conserved residues like Trp286. Free energy calculations (MM-GBSA) and pose validation via RMSD clustering refine binding hypotheses. Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating MD simulations for validation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., Ellman’s assay) with cellular models (e.g., SH-SY5Y neuroblastoma cells) to rule out assay-specific artifacts .
- Purity Analysis : Use HPLC-MS to confirm >98% purity, as contaminants (e.g., unreacted intermediates) may skew results .
- Structural Confirmation : Re-analyze crystal structures to verify stereochemical integrity, especially if synthetic routes vary .
Q. How can Design of Experiments (DoE) optimize the synthetic yield of this compound?
Apply response surface methodology (RSM) to key parameters:
- Factors : Reaction temperature (60–100°C), stoichiometry (1:1–1:2.5 for EDC coupling), and solvent polarity (dichloromethane vs. DMF).
- Responses : Yield (%) and purity (HPLC area%). Central composite designs (CCD) identify optimal conditions, reducing trial runs by 40–60%. Flow chemistry setups (e.g., microreactors) enhance reproducibility and scalability .
Q. What structural modifications enhance the compound’s bioactivity?
Systematic SAR studies reveal:
- Fluorophenyl Substitution : Electron-withdrawing groups (e.g., -F) improve AChE binding affinity by 2–3× compared to non-halogenated analogs.
- Acetamide Linker : Replacement with sulfonamide or urea groups reduces activity, emphasizing the carbonyl’s role in hydrogen bonding .
- Methyl Groups on the Phenyl Ring : Steric hindrance from 2,5-dimethyl substitution improves metabolic stability in hepatic microsomal assays .
Methodological Notes
- Crystallization Conditions : Single crystals for X-ray analysis are grown via slow evaporation of 1:1 methylene chloride/methanol, ensuring lattice stability via C–H···π and π-π interactions .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in repositories like Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
